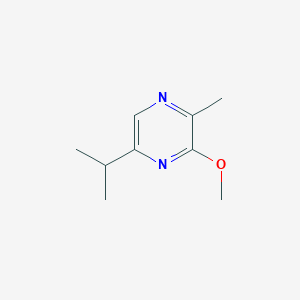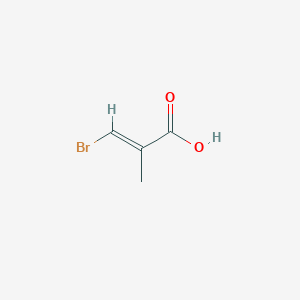
(2E)-3-bromo-2-methylacrylic acid
Overview
Description
(2E)-3-bromo-2-methylacrylic acid, also known as bromoacrylic acid or 2-bromoacrylic acid, is a chemical compound with the molecular formula C4H5BrO2. It is a colorless to light yellow crystalline solid that is soluble in water and organic solvents. This compound is widely used in scientific research for its various applications.
Mechanism of Action
The mechanism of action of (2E)-3-bromo-2-methylacrylic acid is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, particularly those involved in the biosynthesis of fatty acids.
Biochemical and Physiological Effects:
(2E)-3-bromo-2-methylacrylic acid has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, particularly those of the breast and colon. It has also been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (2E)-3-bromo-2-methylacrylic acid in lab experiments is its versatility. It can be used in a wide range of reactions and can be easily synthesized. However, one of the limitations of using this compound is its toxicity. It can be harmful if ingested or inhaled and should be handled with care.
Future Directions
There are several future directions for the use of (2E)-3-bromo-2-methylacrylic acid in scientific research. One direction is the development of new synthetic methods for this compound and its derivatives. Another direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases, particularly cancer and inflammatory diseases. Additionally, the study of its mechanism of action and its effects on various biological systems could lead to a better understanding of its potential applications.
Scientific Research Applications
(2E)-3-bromo-2-methylacrylic acid is widely used in scientific research for its various applications. It is used as a reagent in organic synthesis, particularly in the synthesis of alpha,beta-unsaturated carboxylic acids. It is also used as a starting material for the synthesis of other compounds, such as 3-aminocrotonic acid and 3-hydroxy-2-methylacrylic acid.
properties
IUPAC Name |
(E)-3-bromo-2-methylprop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO2/c1-3(2-5)4(6)7/h2H,1H3,(H,6,7)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWWIAWDCLANFSS-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CBr)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\Br)/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2S)-2-amino-N-[(2S)-1-amino-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B3254841.png)
![tert-Butyl 5-methyl-2,5-diaza-bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B3254845.png)

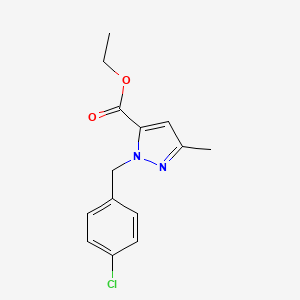
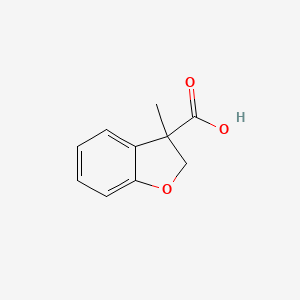

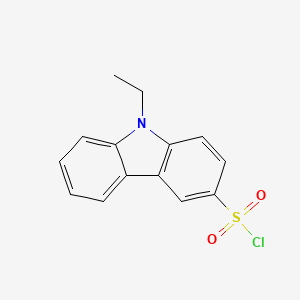
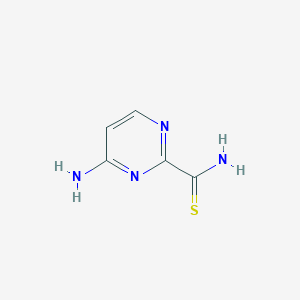
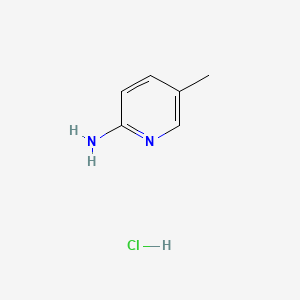

![4-(1,3-dimethyl-6,7-dihydrobenzo[c]thiophene-4-yl)-1H-imidazole](/img/structure/B3254907.png)
